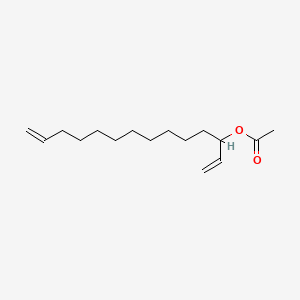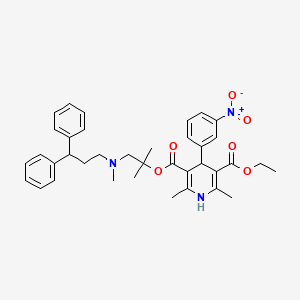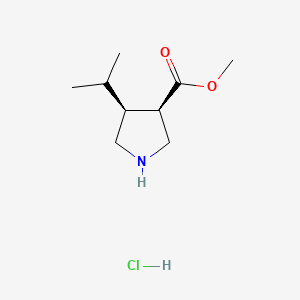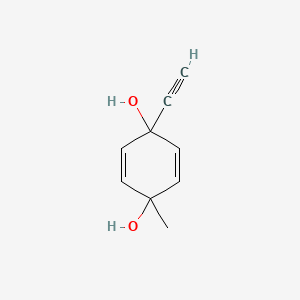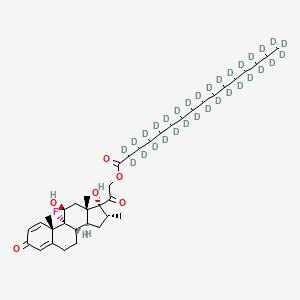![molecular formula C24H31FO4 B13838573 1,2-Propanedione Bis(2,4-dinitrophenylhydrazone); Methylglyoxal Bis[(2,4-dinitrophenyl)hydrazone]; Bis[(2,4-dinitrophenyl)hydrazone]pyruvaldehyde](/img/structure/B13838573.png)
1,2-Propanedione Bis(2,4-dinitrophenylhydrazone); Methylglyoxal Bis[(2,4-dinitrophenyl)hydrazone]; Bis[(2,4-dinitrophenyl)hydrazone]pyruvaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propanedione Bis(2,4-dinitrophenylhydrazone), also known as Methylglyoxal Bis[(2,4-dinitrophenyl)hydrazone] or Bis[(2,4-dinitrophenyl)hydrazone]pyruvaldehyde, is a chemical compound that forms a hydrazone derivative with 2,4-dinitrophenylhydrazine. This compound is often used in analytical chemistry for the detection and quantification of carbonyl compounds due to its ability to form stable derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanedione Bis(2,4-dinitrophenylhydrazone) typically involves the reaction of 1,2-propanedione (methylglyoxal) with 2,4-dinitrophenylhydrazine under acidic conditions. The reaction proceeds through a nucleophilic addition to the carbonyl moiety, followed by the elimination of water to form the hydrazone derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with careful control of temperature and pH to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Propanedione Bis(2,4-dinitrophenylhydrazone) primarily undergoes condensation reactions with carbonyl compounds. It can also participate in substitution reactions where the hydrazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Reagents: 2,4-dinitrophenylhydrazine, 1,2-propanedione (methylglyoxal)
Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as the catalyst
Major Products
The major product of the reaction between 1,2-propanedione and 2,4-dinitrophenylhydrazine is the hydrazone derivative, which is stable and can be used for further analytical applications .
Applications De Recherche Scientifique
1,2-Propanedione Bis(2,4-dinitrophenylhydrazone) has several applications in scientific research:
Analytical Chemistry: Used for the detection and quantification of carbonyl compounds in various samples.
Biology: Employed in the study of metabolic pathways involving carbonyl compounds.
Medicine: Investigated for its potential role in detecting biomarkers for certain diseases.
Industry: Utilized in quality control processes to monitor the presence of carbonyl compounds in products.
Mécanisme D'action
The mechanism of action of 1,2-Propanedione Bis(2,4-dinitrophenylhydrazone) involves the formation of a stable hydrazone derivative through the reaction with carbonyl compounds. This reaction proceeds via nucleophilic addition of the hydrazine group to the carbonyl carbon, followed by the elimination of water. The resulting hydrazone derivative is stable and can be easily detected using spectrophotometric methods .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzaldehyde, (2,4-dinitrophenyl)hydrazone
- Cyclohexanone, (2,4-dinitrophenyl)hydrazone
- Acetaldehyde, (2,4-dinitrophenyl)hydrazone
Uniqueness
1,2-Propanedione Bis(2,4-dinitrophenylhydrazone) is unique due to its ability to form stable derivatives with a wide range of carbonyl compounds, making it highly versatile for analytical applications. Compared to similar compounds, it offers greater stability and sensitivity in detecting carbonyl compounds .
Propriétés
Formule moléculaire |
C24H31FO4 |
|---|---|
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
ethyl (2E)-2-[(9R,10S,11S,13S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]acetate |
InChI |
InChI=1S/C24H31FO4/c1-5-29-21(28)12-18-14(2)10-19-17-7-6-15-11-16(26)8-9-23(15,4)24(17,25)20(27)13-22(18,19)3/h8-9,11-12,14,17,19-20,27H,5-7,10,13H2,1-4H3/b18-12+/t14-,17?,19?,20-,22+,23-,24-/m0/s1 |
Clé InChI |
ZZQITUIPUODKAL-PWEUFGFLSA-N |
SMILES isomérique |
CCOC(=O)/C=C/1\[C@H](CC2[C@@]1(C[C@@H]([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C |
SMILES canonique |
CCOC(=O)C=C1C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


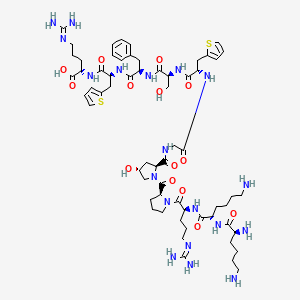
![[(3R,4R,5R)-2-acetyloxy-5-(1-hydroxy-2-oxo-2-phenylethyl)-4-methoxyoxolan-3-yl] acetate](/img/structure/B13838501.png)
![(2R,4S,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13838511.png)
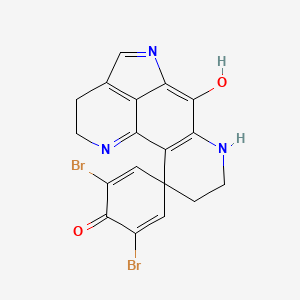
![[6-[[4-[2-(Dimethylamino)-1,3-benzothiazol-6-yl]-5-fluoropyrimidin-2-yl]amino]pyridin-3-yl]-(4-ethylpiperazin-1-yl)methanone](/img/structure/B13838520.png)
